2-Chloro-5-nitro-N-[(4H-1,2,3-triazol-4-ylidene)methyl]aniline
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Overview
Description
N-((1H-1,2,3-Triazol-4-yl)methylene)-2-chloro-5-nitroaniline is a compound that belongs to the class of 1,2,3-triazoles, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science This compound is particularly interesting due to its unique structural features, which include a triazole ring, a nitro group, and a chloro-substituted aniline moiety
Preparation Methods
The synthesis of N-((1H-1,2,3-Triazol-4-yl)methylene)-2-chloro-5-nitroaniline typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via “click” chemistry, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.
Chemical Reactions Analysis
N-((1H-1,2,3-Triazol-4-yl)methylene)-2-chloro-5-nitroaniline undergoes several types of chemical reactions:
Scientific Research Applications
N-((1H-1,2,3-Triazol-4-yl)methylene)-2-chloro-5-nitroaniline has several scientific research applications:
Pharmaceuticals: It is used in the development of new drugs due to its potential biological activities, such as antimicrobial and anticancer properties.
Agrochemicals: It is used in the synthesis of new pesticides and herbicides.
Materials Science: It is used in the development of new materials with unique properties, such as corrosion inhibitors and photostabilizers.
Mechanism of Action
The mechanism of action of N-((1H-1,2,3-Triazol-4-yl)methylene)-2-chloro-5-nitroaniline involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . In its anticancer activity, it may induce apoptosis in cancer cells by disrupting their cellular signaling pathways .
Comparison with Similar Compounds
N-((1H-1,2,3-Triazol-4-yl)methylene)-2-chloro-5-nitroaniline can be compared with other similar compounds, such as:
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Nitroaniline Derivatives: These compounds share the nitroaniline moiety and are used in similar applications, such as dyes and pharmaceuticals.
Chloro-substituted Anilines: These compounds share the chloro-substituted aniline structure and are used in the synthesis of various organic compounds.
Properties
CAS No. |
92309-98-3 |
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Molecular Formula |
C9H6ClN5O2 |
Molecular Weight |
251.63 g/mol |
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-1-(2H-triazol-4-yl)methanimine |
InChI |
InChI=1S/C9H6ClN5O2/c10-8-2-1-7(15(16)17)3-9(8)11-4-6-5-12-14-13-6/h1-5H,(H,12,13,14) |
InChI Key |
JLFJIKMGDBFFSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=CC2=NNN=C2)Cl |
Origin of Product |
United States |
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